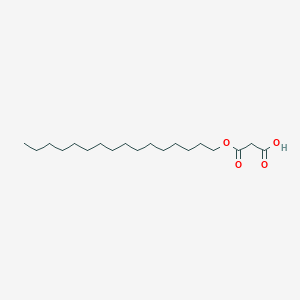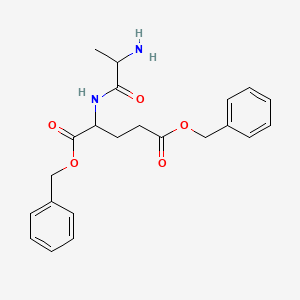
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is a compound used in the preparation of alanine-glutamic dendrimers and other polypeptides . It is known for its role in various synthetic and research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester typically involves the esterification of N-L-Alanyl-L-glutamic acid with benzyl alcohol under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex polypeptides and dendrimers.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: As a precursor for the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active peptides. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester: Similar in structure and used in similar applications.
N-L-Alanyl-L-glutamic Acid Bis(methyl) Ester: Differing in the ester group, used in different synthetic routes.
N-L-Alanyl-L-glutamic Acid Bis(ethyl) Ester: Another variant with different ester groups.
Uniqueness
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex polypeptides and dendrimers, as well as in various research applications .
Propriétés
Formule moléculaire |
C22H26N2O5 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
dibenzyl 2-(2-aminopropanoylamino)pentanedioate |
InChI |
InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26) |
Clé InChI |
UQRIFZCMNCZLJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


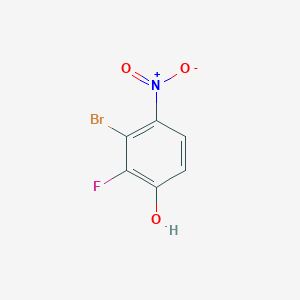
![5-[[4-(5-Bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B12297198.png)
![4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione](/img/structure/B12297201.png)
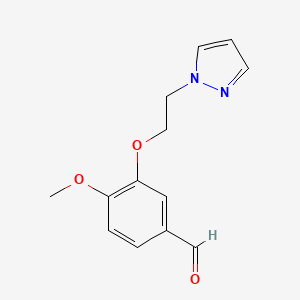
![(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid](/img/structure/B12297232.png)
![2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B12297239.png)
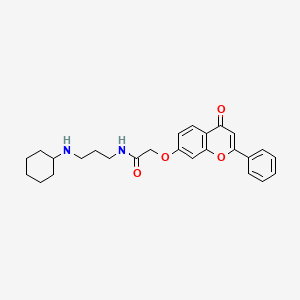

![[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate](/img/structure/B12297256.png)
![20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate](/img/structure/B12297264.png)
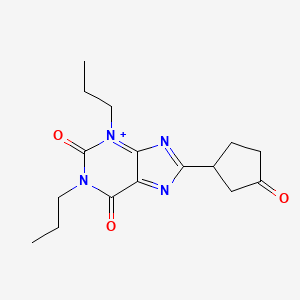

![(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide](/img/structure/B12297284.png)
